molecular formula C14H18BrNO3 B1381787 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline CAS No. 1263378-67-1

1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline

Cat. No.: B1381787
CAS No.: 1263378-67-1
M. Wt: 328.2 g/mol
InChI Key: FPJPKXJSJKSGQC-UHFFFAOYSA-N
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Description

1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is a chemical compound with the molecular formula C14H18BrNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound The compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline typically involves multiple steps. One common method includes the bromination of a quinoline derivative followed by the introduction of the Boc protecting group. The hydroxyl group can be introduced through a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline ketones or alcohols.

Scientific Research Applications

1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

    7-bromo-4-hydroxyquinoline: Lacks the Boc protecting group and the dihydro structure.

    1-N-Boc-4-hydroxyquinoline: Similar structure but without the bromine atom.

    7-bromo-4-hydroxy-3,4-dihydroquinoline: Similar structure but without the Boc protecting group.

Uniqueness: 1-N-Boc-7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline is unique due to the combination of the Boc protecting group, bromine atom, and hydroxyl group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

tert-butyl 7-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8,12,17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPKXJSJKSGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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